

### **Quantitative Landscape of the AC-Ile-ome**

Author: BenchChem Technical Support Team. Date: December 2025

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The identification and quantification of NatC substrates are pivotal for understanding the scope of the **AC-Ile-ome**. Proteomic studies in Saccharomyces cerevisiae have been instrumental in defining the substrate profile of NatC. A key study utilizing N-terminal combined fractional diagonal chromatography (COFRADIC) in a naa30Δ yeast strain identified 57 potential NatC substrates.[4] These proteins are involved in a diverse range of cellular processes, highlighting the broad impact of NatC-mediated acetylation.

For the purpose of this guide, a selection of these identified yeast NatC substrates is presented below, forming a foundational dataset for the **AC-Ile-ome**.



| Protein (Yeast) | N-terminal Sequence | Putative Function                                  |
|-----------------|---------------------|--|
| Arl3p           | MI(S)               | Golgi-associated GTP-binding protein               |
| Trm1-llp        | MI(K)               | tRNA methyltransferase                             |
| Atp16p          | MI(L)               | F1F0-ATPase subunit                                |
| Cox12p          | MI(F)               | Cytochrome c oxidase subunit                       |
| Hsp30p          | MI(T)               | Heat shock protein                                 |
| Pst2p           | MI(A)               | Phosphate-responsive signaling pathway component   |
| Rpl24bp         | MI(G)               | 60S ribosomal protein L24b                         |
| Sec20p          | MI(V)               | t-SNARE involved in retrograde transport to the ER |
| Ssm4p           | MI(P)               | Pre-rRNA processing protein                        |
| Ybr239c-ap      | MI(N)               | Uncharacterized protein                            |

Table 1: A selection of identified NatC substrates in Saccharomyces cerevisiae. The N-terminal sequence shown is post-initiator methionine, where Isoleucine (I) becomes the N-terminal residue. The original N-terminal methionine is typically retained and the isoleucine is at the second position.

# The Interactome: Protein-Protein Interactions of the AC-Ile-ome

N-terminal acetylation can act as a crucial determinant for protein-protein interactions. The modification can either create or mask a binding site, thereby modulating the assembly of protein complexes. For instance, the lack of N-terminal acetylation on certain proteins can expose a degradation signal (N-degron), leading to their recognition by E3 ubiquitin ligases and subsequent proteasomal degradation.[5][6]



A prominent example of an interaction modulated by N-terminal acetylation is that of the E2 conjugating enzyme UBE2M and its regulator DCN1, a subunit of an E3 ligase for the ubiquitin-like protein NEDD8. The N-terminal Met-Ile of UBE2M is a substrate for NatC, and this acetylation is critical for its interaction with DCN1.[7]

The interactome of the **AC-Ile-ome** is therefore context-dependent, with the acetylation status of a protein influencing its binding partners. Below is a table summarizing representative interactions for proteins that are known or putative NatC substrates.

| Ac-Ile Protein   | Interacting Partner(s) | Functional Consequence of Interaction      |
|------------------|------------------------|--|
| UBE2M (human)    | DCN1                   | Assembly of the E2-E3 NEDD8 ligase complex |
| Arl3p (yeast)    | Sys1p                  | Recruitment to the Golgi apparatus         |
| Grh1p (yeast)    | Not well defined       | Localization to the Golgi apparatus        |
| Trm1-IIp (yeast) | Not well defined       | Localization to the inner nuclear membrane |

Table 2: Representative protein-protein interactions of the **AC-Ile-ome**.

### **Experimental Protocols**

The study of the **AC-Ile-ome** and its interactome relies on a combination of proteomic and interaction-based experimental approaches.

## Protocol 1: Identification of N-terminally Acetylated Peptides by N-terminal COFRADIC

This protocol provides a method for the enrichment and identification of N-terminally acetylated peptides from a complex protein mixture.

Protein Extraction and Digestion:



- Lyse cells or tissues in a suitable buffer containing protease inhibitors.
- Quantify the protein concentration using a standard method (e.g., BCA assay).
- Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.
- Digest proteins into peptides using a specific protease, such as trypsin.
- Blocking of Free Amines:
  - Block primary amines (N-termini and lysine side chains) of the peptides using an aminereactive reagent, such as N-hydroxysuccinimide (NHS) esters of acetic acid.
- First Round of RP-HPLC Separation:
  - Separate the modified peptides by reversed-phase high-performance liquid chromatography (RP-HPLC).
  - Collect fractions at regular intervals.
- Thiol-based Chemistry for Internal Peptide Removal:
  - Treat the collected fractions with a reagent that specifically modifies the blocked internal peptides (containing lysine), rendering them more hydrophilic. This step is specific to the COFRADIC chemistry.
- Second Round of RP-HPLC Separation:
  - Re-inject the fractions from the first HPLC run onto the same RP-HPLC column.
  - The N-terminally blocked peptides will elute at the same retention time, while the modified internal peptides will have a shifted retention time.
  - Collect the fractions corresponding to the original elution times.
- Mass Spectrometry Analysis:



- Analyze the enriched N-terminal peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Identify the peptides and their acetylation status using database search algorithms (e.g., Mascot, Sequest).

# Protocol 2: Analysis of Protein-Protein Interactions by Co-Immunoprecipitation (Co-IP)

This protocol describes a method to identify the interaction partners of a specific N-terminally acetylated protein.

- Cell Lysis:
  - Lyse cells expressing the protein of interest (bait protein) in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
  - Ensure the lysis conditions preserve protein-protein interactions.
- Antibody Immobilization:
  - Incubate an antibody specific to the bait protein with protein A/G-coupled agarose or magnetic beads to immobilize the antibody.
- Immunoprecipitation:
  - Add the cell lysate to the antibody-bead conjugate and incubate with gentle rotation to allow the antibody to bind to the bait protein.
- Washing:
  - Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
- Elution:
  - Elute the bait protein and its interacting partners (prey proteins) from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.



- Analysis of Interacting Proteins:
  - Separate the eluted proteins by SDS-PAGE and visualize them by silver or Coomassie staining.
  - Excise protein bands of interest and identify them by mass spectrometry.
  - Alternatively, analyze the entire eluate by LC-MS/MS for a more comprehensive identification of interaction partners.
  - Confirm the interaction by Western blotting using an antibody against the suspected interacting protein.

# Visualizing the AC-IIe-ome Interactome and Pathways

Diagrams are essential for visualizing the complex relationships within the AC-Ile-ome.

### **NatC-Mediated N-terminal Acetylation Workflow**



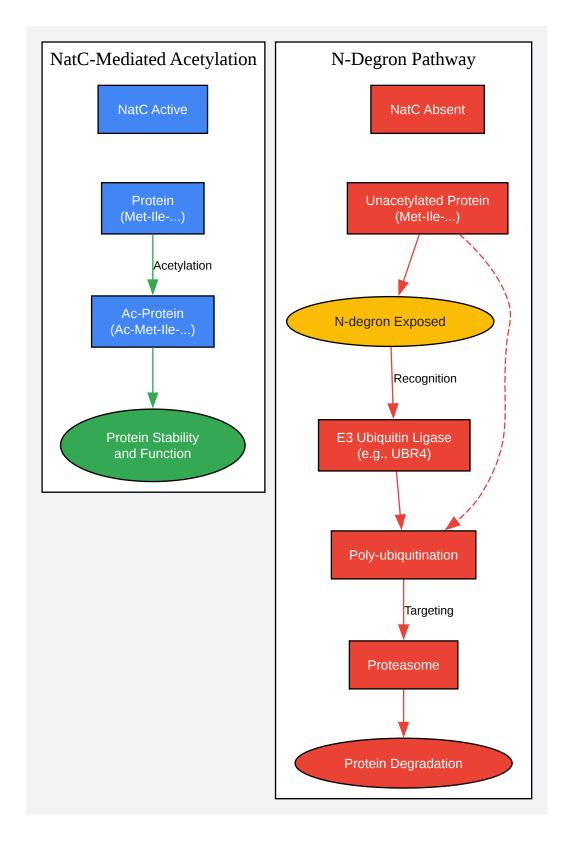
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NatC-mediated co-translational N-terminal acetylation.

### Signaling Pathway: Regulation of Protein Stability by NatC

The absence of NatC-mediated acetylation can lead to protein degradation through the N-degron pathway.





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- To cite this document: BenchChem. [Quantitative Landscape of the AC-Ile-ome]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556389#exploring-the-interactome-of-ac-ile-ome]

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